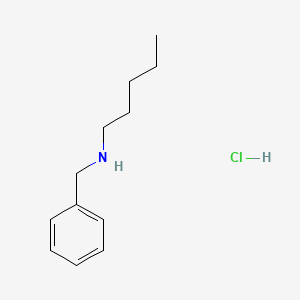
ベンジルペンチルアンモニウムクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-Pentyl-Ammonium Chloride is a quaternary ammonium compound . It is a class of chemicals with widespread applications due to their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .
Synthesis Analysis
The synthesis of Benzyl-Pentyl-Ammonium Chloride involves a quaternized addition reaction on triethylamine and benzyl chloride . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Useful functional groups including chloride, bromide, ester, ketone, nitro, and cyano are compatible with this reaction .
Molecular Structure Analysis
The molecular structure of Benzyl-Pentyl-Ammonium Chloride is complex and involves various chemical bonds . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .
Chemical Reactions Analysis
Benzyl-Pentyl-Ammonium Chloride undergoes reactions typical of a reactive alkyl halide . Hydrolysis gives benzyl alcohol, reaction with ammonia yields benzylamines, and benzyl esters form by reaction with salts of carboxylic acids . Reaction with other nucleophiles yield substitution products .
作用機序
Target of Action
Benzyl-Pentyl-Ammonium Chloride, also known as N-benzylpentan-1-amine;hydrochloride, is a type of quaternary ammonium compound (QAC). QACs are known to target a wide range of cellular components, particularly enzymes that control various respiratory and metabolic activities . The primary targets of QACs are the cellular membrane lipid bilayers of bacteria .
Mode of Action
The bactericidal action of Benzyl-Pentyl-Ammonium Chloride is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents . This leads to the death of the bacterial cells.
Biochemical Pathways
It is known that qacs like benzyl-pentyl-ammonium chloride can cause reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the targeted biomolecules, disrupting the normal biochemical pathways within the bacterial cells.
Pharmacokinetics
It is known that qacs are very soluble in water and ethanol , which suggests that they could be readily absorbed and distributed within the body. The metabolism and excretion of Benzyl-Pentyl-Ammonium Chloride would likely depend on its chemical structure and the specific metabolic pathways present in the organism.
Result of Action
The primary result of the action of Benzyl-Pentyl-Ammonium Chloride is the death of bacterial cells. By disrupting the cellular membrane and causing the leakage of cellular contents , Benzyl-Pentyl-Ammonium Chloride can effectively kill bacteria, making it a potent antimicrobial agent.
Action Environment
The action of Benzyl-Pentyl-Ammonium Chloride can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been suggested that the ubiquitous and frequent use of QACs in commercial products can generate selective environments that favor microbial phenotypes potentially cross-resistant to a variety of compounds . Furthermore, the pH and temperature of the environment can also influence the stability and action of Benzyl-Pentyl-Ammonium Chloride.
実験室実験の利点と制限
Benzyl-Pentyl-Ammonium Chloride has several advantages for lab experiments such as its high solubility in water and other polar solvents, its ability to solubilize hydrophobic molecules, and its cationic nature that promotes interaction with negatively charged biomolecules. However, Benzyl-Pentyl-Ammonium Chloride has some limitations such as its potential toxicity to cells and its interference with some analytical techniques such as UV spectroscopy.
将来の方向性
Benzyl-Pentyl-Ammonium Chloride has the potential to be used in various future research directions such as drug delivery, gene therapy, and biosensor development. This compound can be used as a cationic carrier for delivering drugs and genes to target cells. Benzyl-Pentyl-Ammonium Chloride can also be immobilized on surfaces to develop biosensors for detecting biomolecules such as DNA and proteins.
In conclusion, Benzyl-Pentyl-Ammonium Chloride is a unique quaternary ammonium salt that has been widely used in scientific research due to its various properties. This compound can be synthesized through a simple and efficient method and has been found to exhibit various biochemical and physiological effects. Benzyl-Pentyl-Ammonium Chloride has several advantages for lab experiments but also has some limitations. The potential future directions for Benzyl-Pentyl-Ammonium Chloride research are vast and exciting, and this compound has the potential to contribute significantly to various fields of science.
合成法
Benzyl-Pentyl-Ammonium Chloride can be synthesized through a simple reaction between benzyl chloride and pentylamine in the presence of hydrochloric acid. The reaction yields a white crystalline solid that is highly soluble in water and other polar solvents. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
- ベンジルペンチルアンモニウムクロリド(BAC)は、EOR剤としての可能性について調査されています。 界面特性を改変し、濡れ性を改善し、貯留層岩から原油の移動を促進することで、原油回収を向上させます .
- BACを含む疎水性ポリアムフォライトは、生細胞の凍結保存のために研究されています。 これらのポリマーは、凍結および解凍プロセス中に細胞を保護するため、生殖医療や臨床診療において貴重なものです .
- BAC修飾ポリアムフォライトは、金属ナノ粒子の安定剤として役立ちます。 これらのナノ粒子は、触媒、センサー、その他の分野で用途があります .
- 研究者は、気液界面、液液界面、固液界面におけるBAC含有ポリアムフォライトの自己組織化を研究してきました。 この知見は、ラングミュア・ブロジェット(LB)膜、層状積層(LbL)膜、および表面改質の設計に不可欠です .
原油回収増進(EOR)剤
生物医学的用途
金属ナノ粒子の安定化
表面改質と薄膜
これらの用途は、原油産業の進歩から生物医学的革新に至るまで、多岐にわたる分野におけるベンジルペンチルアンモニウムクロリドの汎用性を示しています。 研究者はその独自の特性を調査し続けており、科学研究における新たな方向性を示唆しています . 詳細または追加の用途が必要な場合は、お気軽にお問い合わせください! 😊
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl-Pentyl-Ammonium Chloride involves the reaction of benzyl chloride with pentylamine followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "Benzyl chloride", "Pentylamine", "Hydrochloric acid" ], "Reaction": [ "Add benzyl chloride dropwise to a solution of pentylamine in anhydrous ether at room temperature and stir for 24 hours.", "Filter the resulting precipitate and wash with ether to obtain the intermediate product.", "Add hydrochloric acid to the intermediate product and stir for 2 hours at room temperature.", "Filter the resulting precipitate and wash with water to obtain the final product, Benzyl-Pentyl-Ammonium Chloride." ] } | |
CAS番号 |
90389-36-9 |
分子式 |
C25H32O5 |
分子量 |
412.5 g/mol |
IUPAC名 |
methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |
InChI |
InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |
InChIキー |
YDIQJONNFLVNGD-FPMRONRSSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |
SMILES |
CCCCCNCC1=CC=CC=C1.Cl |
正規SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


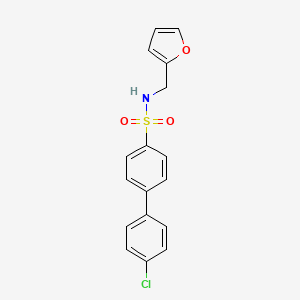
![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
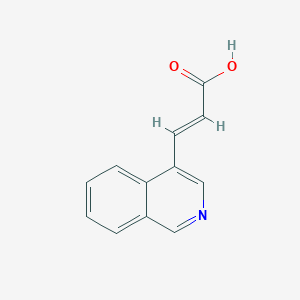
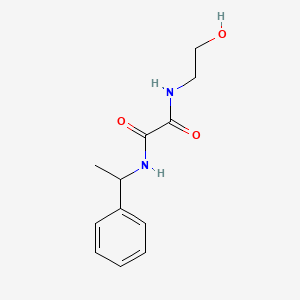

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
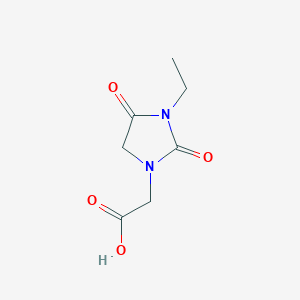
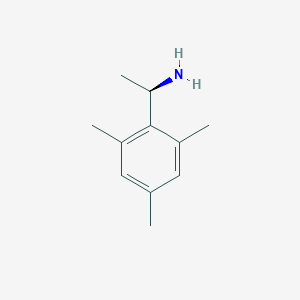
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
